N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE is a compound that features an adamantyl group, a propoxy group, and a benzenesulfonamide moiety. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and lipophilicity. These properties make them valuable in various fields, including pharmaceuticals, where they often exhibit antiviral, anti-Parkinsonian, or anti-Alzheimer properties .
Preparation Methods
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the tosylation of adamantaneethanol to form adamantylethylbromide, followed by a Grignard or Barbier reaction to introduce the propoxybenzenesulfonamide moiety . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit enzymes or bind to receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE can be compared to other adamantane derivatives, such as:
Amantadine: Used as an antiviral and anti-Parkinsonian drug.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease.
What sets this compound apart is its unique combination of an adamantyl group with a propoxybenzenesulfonamide moiety, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-propoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-2-7-24-18-3-5-19(6-4-18)25(22,23)21-14-20-11-15-8-16(12-20)10-17(9-15)13-20/h3-6,15-17,21H,2,7-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHWXBIOUYRGES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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